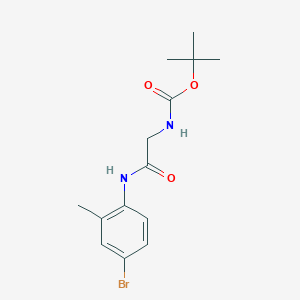

N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

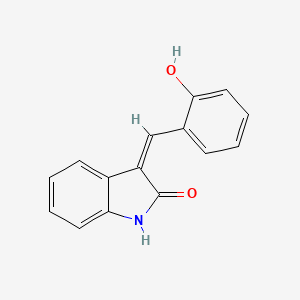

N-(tert-Butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide (TBC-BMPG) is a synthetic amino acid derivative with a range of applications in scientific research. It is primarily used as a reagent in organic synthesis and as a tool for studying enzyme-catalyzed reactions. TBC-BMPG has been used in various biochemical and physiological studies, as well as in laboratory experiments.

Applications De Recherche Scientifique

Suzuki Coupling Reactions

The presence of BOC (tert-butyloxycarbonyl) protection in this compound makes it an ideal substrate for Suzuki coupling reactions. These reactions involve the cross-coupling of aryl or heteroaryl boronic acids with aryl halides, leading to the formation of biaryl compounds. Researchers utilize this method to synthesize complex organic molecules, including pharmaceutical intermediates and natural products .

Biaryls Synthesis

By reacting tert-butyl N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]carbamate with pyridine or 3-benzaldehyde boronic acids, biaryls can be efficiently synthesized. Biaryls find applications in materials science, drug discovery, and agrochemicals. Their diverse properties make them valuable building blocks for designing novel compounds .

Medicinal Chemistry

Researchers explore the compound’s potential in medicinal chemistry due to its unique structure. Although specific applications are still under investigation, its scaffold could serve as a starting point for designing new drugs. The presence of the bromine atom and the carbamate group may contribute to interactions with biological targets .

Neurodegenerative Disease Research

While not directly studied for neurodegenerative diseases, compounds with similar structural features have shown promise. Researchers investigate the potential of related molecules in treating conditions like Alzheimer’s and Parkinson’s disease. The carbamate moiety might play a role in modulating neuronal pathways .

Antibacterial and Antifungal Properties

Although not extensively studied, the bromine substitution in the aromatic ring suggests potential antibacterial and antifungal activity. Researchers may explore this compound’s effects against microbial pathogens, contributing to the development of new antimicrobial agents .

Glaucoma Treatment

The synthesis of N-Boc-aminoalkoxyphenyl derivatives, including related compounds, has implications for glaucoma treatment. Researchers investigate their pharmacophore elements and potential as antiglaucoma agents. Further studies are needed to validate their efficacy and safety .

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMACYOTLJFCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)

![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)

![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)

![N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2572755.png)

![N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572759.png)